Cas no 22242-96-2 (Jaspamycin)

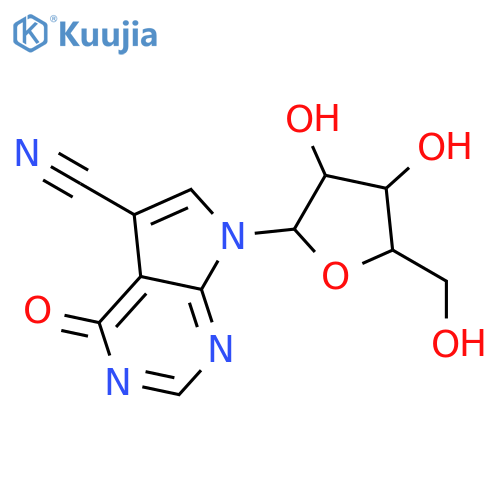

Jaspamycin structure

商品名:Jaspamycin

Jaspamycin 化学的及び物理的性質

名前と識別子

-

- 4-oxo-7-pentofuranosyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

- 1,3-benzodioxol-2-one

- 7-CN-7-C-Ino

- Jaspamycin

- MS-24173

- HY-111759

- AKOS040733491

- CS-0090793

- 7CI

- 7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

- CHEMBL3799761

- 7-cyano-7-deazainosine

- 22242-96-2

- DA-74634

-

- インチ: InChI=1S/C12H12N4O5/c13-1-5-2-16(10-7(5)11(20)15-4-14-10)12-9(19)8(18)6(3-17)21-12/h2,4,6,8-9,12,17-19H,3H2,(H,14,15,20)

- InChIKey: SKDKFLFSBDYEDO-UHFFFAOYSA-N

- ほほえんだ: OCC1OC(C(O)C1O)n1cc(C#N)c2c1nc[nH]c2=O

計算された属性

- せいみつぶんしりょう: 292.08076950g/mol

- どういたいしつりょう: 292.08076950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 517

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.1

- トポロジー分子極性表面積: 140Ų

Jaspamycin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0090793-50mg |

Jaspamycin |

22242-96-2 | 98.73% | 50mg |

$1650.0 | 2022-04-27 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11711-100 mg |

Jaspamycin |

22242-96-2 | 100MG |

¥19160.00 | 2022-02-28 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11711-50 mg |

Jaspamycin |

22242-96-2 | 50mg |

¥14060.00 | 2022-02-28 | ||

| MedChemExpress | HY-111759-10mM*1mLinDMSO |

Jaspamycin |

22242-96-2 | 98.73% | 10mM*1mLinDMSO |

¥3850 | 2022-05-18 | |

| eNovation Chemicals LLC | Y1245864-50mg |

Jaspamycin |

22242-96-2 | 98% | 50mg |

$2745 | 2024-06-05 | |

| MedChemExpress | HY-111759-100mg |

Jaspamycin |

22242-96-2 | 98.60% | 100mg |

¥22500 | 2023-08-31 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11711-100mg |

Jaspamycin |

22242-96-2 | 100mg |

¥ 18700 | 2023-09-07 | ||

| 1PlusChem | 1P01V535-10mg |

Jaspamycin |

22242-96-2 | 98% | 10mg |

$666.00 | 2023-12-18 | |

| 1PlusChem | 1P01V535-50mg |

Jaspamycin |

22242-96-2 | 98% | 50mg |

$1925.00 | 2023-12-18 | |

| 1PlusChem | 1P01V535-5mg |

Jaspamycin |

22242-96-2 | 98% | 5mg |

$437.00 | 2023-12-18 |

Jaspamycin 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

22242-96-2 (Jaspamycin) 関連製品

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22242-96-2)Jaspamycin

清らかである:99%/99%/99%

はかる:5mg/10mg/100mg

価格 ($):315.0/495.0/2025.0